molecular formula C24H22N2O3 B214379 3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one

3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B214379
M. Wt: 386.4 g/mol
InChI Key: PXBBGWKRQCKSBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and drug discovery. The compound is also known by its chemical name, AM-630, and belongs to the class of indole derivatives.

Mechanism of Action

The mechanism of action of 3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one involves its binding to the CB2 receptor and blocking the activation of downstream signaling pathways. This leads to the suppression of immune cell activation, the inhibition of cancer cell proliferation, and the reduction of inflammation. The compound does not bind to the CB1 receptor, which is responsible for the psychoactive effects of cannabis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one have been extensively studied in various cell types and animal models. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, to reduce the production of pro-inflammatory cytokines in immune cells, and to improve cognitive function in animal models of neurodegenerative diseases. It has also been reported to have analgesic (pain-relieving) effects in animal models of neuropathic pain.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one in lab experiments include its high selectivity for the CB2 receptor, its ability to penetrate the blood-brain barrier, and its low toxicity in animal models. However, the compound is relatively unstable and prone to degradation, which can affect its activity and potency. It also has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for research on 3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one. One area of interest is the development of more stable and potent analogs of the compound that can be used in drug discovery and clinical trials. Another area of research is the investigation of the compound's potential as a treatment for various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, the compound's effects on the immune system and its potential for modulating immune responses are areas of active investigation. Finally, the development of new methods for synthesizing and purifying the compound could improve its availability and utility in scientific research.

Synthesis Methods

The synthesis method of 3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one involves the reaction of 4-methylbenzylamine with 3-(2-bromoacetyl)-1-hydroxyindole in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with hydrazine hydrate to obtain the final product, AM-630. This method has been described in detail in a research article by Compton et al. (2009).

Scientific Research Applications

3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential applications in medicine. It is a selective antagonist of the cannabinoid receptor CB2, which is primarily expressed in immune cells and has been implicated in various pathological conditions such as inflammation, pain, and cancer. AM-630 has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, and to reduce the severity of inflammatory diseases in animal models. It has also been investigated as a potential treatment for neurodegenerative disorders such as Alzheimer's disease and multiple sclerosis.

properties

Product Name

3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one

Molecular Formula

C24H22N2O3

Molecular Weight

386.4 g/mol

IUPAC Name

3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-1-[(4-methylphenyl)methyl]indol-2-one

InChI

InChI=1S/C24H22N2O3/c1-16-9-11-17(12-10-16)15-26-21-8-3-2-7-20(21)24(29,23(26)28)14-22(27)18-5-4-6-19(25)13-18/h2-13,29H,14-15,25H2,1H3

InChI Key

PXBBGWKRQCKSBB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC(=CC=C4)N)O

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC(=CC=C4)N)O

Origin of Product

United States

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